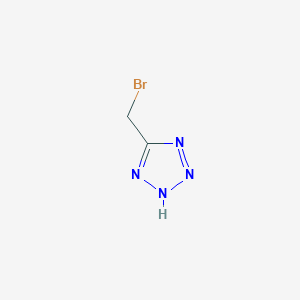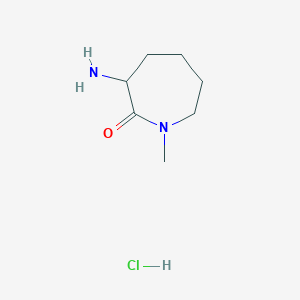![molecular formula C7H4ClIN2 B1469555 6-Chloro-1-iodoimidazo[1,5-A]pyridine CAS No. 1426424-81-8](/img/structure/B1469555.png)
6-Chloro-1-iodoimidazo[1,5-A]pyridine
Overview
Description
6-Chloro-1-iodoimidazo[1,5-A]pyridine is a chemical compound with the molecular formula C7H4ClIN2. It belongs to the class of imidazopyridines, which are important fused bicyclic 5–6 heterocycles recognized for their wide range of applications in medicinal chemistry . This compound is used in organic syntheses and as pharmaceutical intermediates .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . These protocols include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .
Molecular Structure Analysis
The molecular structure of 6-Chloro-1-iodoimidazo[1,5-A]pyridine is characterized by the presence of a fused imidazo[1,5-A]pyridine ring system. The presence of chlorine and iodine atoms on the ring system contributes to the unique chemical properties of this compound .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines, including 6-Chloro-1-iodoimidazo[1,5-A]pyridine, are crucial target products and key intermediates in various chemical reactions . They are involved in a wide range of reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .
Physical And Chemical Properties Analysis
6-Chloro-1-iodoimidazo[1,5-A]pyridine has a molecular weight of 278.48 g/mol. It has a complexity of 155 and a topological polar surface area of 17.3 Ų. It has no hydrogen bond donor count and has one hydrogen bond acceptor count .
Scientific Research Applications
Synthesis Methodologies
Iodocyclization Cascades : A study demonstrated a facile method for synthesizing 3-iodoimidazo[1,2-a]pyridines through an I2O5-mediated iodocyclization cascade. This method benefits from a wide substrate scope, simplicity, and metal-free conditions, indicating potential for synthesizing related structures including 6-Chloro-1-iodoimidazo[1,5-a]pyridine derivatives (Bingwei Zhou et al., 2019).
Dual Oxidative Csp3-H Amination and Iodination : Another innovative approach involved iodine-promoted sequential dual oxidative Csp3-H amination and Csp3-H iodination, leading to the efficient synthesis of 1-iodoimidazo[1,5-a]pyridines. This method exemplifies a self-sequenced process featuring multiple reaction steps, including iodination and oxidation (Yan‐Dong Wu et al., 2016).
Chemical Reactivity and Coupling Reactions
Halogenation and Cross-Coupling Reactions : Research on the halogenation of 3-arylimidazo[1,5-a]pyridines with iodine, among other halogenating agents, produced selectively halogenated products. This foundational work facilitates subsequent cross-coupling reactions, highlighting the compound's utility in synthesizing diarylated derivatives with potential applications in material science and pharmaceutical development (F. Shibahara et al., 2009).
Electrochemical Oxidative Iodination : An electrochemical oxidative iodination method for imidazo[1,2-a]pyridines using NaI as an iodine source was developed. This metal-free and oxidant-free protocol is efficient for preparing 3-iodoimidazo[1,2-a]pyridines derivatives, underscoring the potential for green chemistry applications (J. Park et al., 2020).
Safety And Hazards
The safety data sheet for imidazo[1,2-a]pyridine indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Future Directions
The future directions for the research and development of 6-Chloro-1-iodoimidazo[1,5-A]pyridine and related compounds are likely to focus on the development of more efficient and environmentally friendly synthetic methods . There is also likely to be continued interest in exploring the biological activities of these compounds and their potential applications in medicinal chemistry .
properties
IUPAC Name |
6-chloro-1-iodoimidazo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-5-1-2-6-7(9)10-4-11(6)3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURBHDCTHYMAEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=CN2C=C1Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701288672 | |
| Record name | 6-Chloro-1-iodoimidazo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1-iodoimidazo[1,5-A]pyridine | |
CAS RN |
1426424-81-8 | |
| Record name | 6-Chloro-1-iodoimidazo[1,5-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1426424-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-1-iodoimidazo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({4-[(3-Fluorobenzyl)oxy]phenyl}sulfanyl)piperidine hydrochloride](/img/structure/B1469474.png)
![Methyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate](/img/structure/B1469475.png)










![[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine hydrochloride](/img/structure/B1469492.png)